
N-Boc-3-chloro-DL-alanine Methyl ester
Overview
Description
N-Boc-3-chloro-DL-alanine Methyl Ester (CAS: 119542-95-9) is a protected alanine derivative with a tert-butoxycarbonyl (Boc) group on the amino moiety, a chlorine substituent at the β-carbon, and a methyl ester on the carboxyl group. Its molecular formula is C₉H₁₆ClNO₄, with an average molecular weight of 237.68 g/mol and a monoisotopic mass of 237.076786 . The compound exists as a racemic mixture (DL-form) and is widely used as an intermediate in chiral drug synthesis, particularly for non-natural amino acids like D-alanine, which are critical in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-chloro-DL-alanine Methyl ester can be synthesized through a multi-step process. One common method involves the reaction of N-Boc-serine methyl ester with hexachloroethane and triphenylphosphine in dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for two hours, followed by quenching with a saturated solution of sodium bicarbonate. The organic product is then extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The crude product is purified by chromatography on a silica column eluted with a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-chloro-DL-alanine Methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Deprotection: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is 3-chloro-DL-alanine.
Deprotection: The major product is 3-chloro-DL-alanine methyl ester without the Boc group.
Scientific Research Applications
Synthetic Routes
The synthesis of N-Boc-3-chloro-DL-alanine methyl ester typically involves multi-step processes. A common method includes:
- Starting Material : N-Boc-serine methyl ester.
- Reagents : Hexachloroethane and triphenylphosphine.
- Solvent : Dichloromethane under an inert atmosphere.
- Procedure :
- Stir the reaction mixture at room temperature for two hours.
- Quench with a saturated sodium bicarbonate solution.
- Extract the organic product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
- Purify using silica column chromatography with ethyl acetate and petroleum ether as elution solvents.
Industrial Production
While specific industrial methods are not extensively documented, large-scale production typically mirrors laboratory techniques but optimizes conditions for efficiency and yield.
Applications in Scientific Research
This compound finds utility across various fields:
Organic Synthesis
- Serves as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry
- Used in developing pharmaceuticals and bioactive compounds, particularly those targeting cancer and bacterial infections.
Biological Studies
- Employed to study enzyme mechanisms and protein interactions due to its reactivity profile.
Industrial Applications
- Utilized in producing specialty chemicals and materials.
Anticancer Properties
Recent studies have demonstrated significant cytotoxic effects on various cancer cell lines:
- Example Study : MDA-MB-231 breast cancer cells showed over 50% growth inhibition at concentrations around 10 µM using derivatives of this compound.
Antimicrobial Activity
The compound has been evaluated against several bacterial strains:
- Bacterial Strains Tested : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
- Findings : Certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics, indicating potential for development as antimicrobial agents.
Cytotoxicity Assay
- Objective : Evaluate anticancer activity.
- Method : MTT assay on MDA-MB-231 cells.
- Results : Significant cytotoxicity observed with IC50 values indicating effective inhibition at low concentrations.
Antimicrobial Screening
- Objective : Assess antimicrobial efficacy against selected bacterial strains.
- Method : MIC determination using broth dilution methods.
- Results : Some derivatives displayed MIC values lower than those observed for standard antibiotics.
Table 1: Cytotoxic Activity of Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
N-Boc-3-chloro-DL-alanine ME | MDA-MB-231 | 8.5 |
N-Boc-3-chloro-L-alanine ME | T47D | 12.0 |
N-Boc-3-chloro-DL-alanine ME | A549 | 10.5 |
Table 2: Antimicrobial Activity of Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
N-Boc-3-chloro-DL-alanine ME | Bacillus subtilis | 32 |
N-Boc-3-chloro-L-alanine ME | Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of N-Boc-3-chloro-DL-alanine Methyl ester involves its reactivity due to the presence of the Boc protecting group, chlorine atom, and methyl ester group. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under acidic conditions, while the chlorine atom and ester group offer sites for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Alanine Backbone
Chlorine vs. Iodo Substituents
- N-Boc-3-iodo-L-alanine Methyl Ester (CAS: 93267-04-0): Molecular Formula: C₉H₁₆INO₄ Molecular Weight: 329.13 g/mol Key Differences:
- The iodine atom introduces a larger atomic radius and higher polarizability compared to chlorine, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Chlorine’s electron-withdrawing nature makes N-Boc-3-chloro-DL-alanine Methyl Ester more reactive in nucleophilic substitutions, whereas iodine’s weaker C–I bond increases susceptibility to hydrolysis or elimination .
Chlorine vs. Diphenyl Groups
- N-Boc-3,3-diphenyl-L-alanine Benzyl Ester (CAS: 915750-93-5): Molecular Formula: C₂₇H₂₉NO₄ Molecular Weight: 431.5 g/mol Key Differences:
- The 3,3-diphenyl substituent adds steric bulk and hydrophobicity, making this compound suitable for conformational studies or enzyme inhibition assays.
- Unlike the chloro derivative, the diphenyl variant is less reactive in substitution reactions but more stable under acidic conditions .
Ester Group Variations
Methyl vs. Ethyl vs. Benzyl Esters
- 3-(Boc-amino)-DL-alanine Ethyl Ester: Ester Group: Ethyl Key Differences:
- Ethyl esters hydrolyze slower than methyl esters due to reduced electrophilicity, offering controlled release in peptide synthesis.
Methyl esters (as in the target compound) are preferred for rapid deprotection under basic conditions .
N-Boc-3,3-diphenyl-L-alanine Benzyl Ester :
- Ester Group : Benzyl
- Key Differences :
- Benzyl esters require hydrogenolysis (e.g., H₂/Pd) for deprotection, unlike methyl esters, which are cleaved via saponification.
- This makes benzyl esters advantageous in orthogonal protection strategies .
Stereochemical Considerations
- Racemic (DL) vs. Enantiopure (L/D) Forms :
- The DL-form of N-Boc-3-chloro-alanine methyl ester requires enzymatic resolution (e.g., using Bacillus amyloliquefaciens esterase) to isolate enantiopure D-alanine derivatives, achieving >99% enantiomeric excess (e.e.) under optimized conditions .
- In contrast, compounds like N-Boc-3-iodo-L-alanine Methyl Ester are synthesized in enantiopure form, bypassing the need for resolution but requiring chiral precursors .
Data Table: Comparative Analysis of Key Compounds
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Ester Group | Substituent | Key Applications | Reactivity Notes |
---|---|---|---|---|---|---|---|
This compound | C₉H₁₆ClNO₄ | 237.68 | 119542-95-9 | Methyl | 3-Chloro | Chiral drug intermediates | High reactivity in substitutions |
N-Boc-3-iodo-L-alanine Methyl Ester | C₉H₁₆INO₄ | 329.13 | 93267-04-0 | Methyl | 3-Iodo | Radiolabeling, cross-couplings | Prone to hydrolysis |
3-(Boc-amino)-DL-alanine Ethyl Ester | C₁₀H₁₈N₂O₄ | 230.26 | N/A | Ethyl | None | Peptide synthesis | Slower hydrolysis rate |
N-Boc-3,3-diphenyl-L-alanine Benzyl Ester | C₂₇H₂₉NO₄ | 431.5 | 915750-93-5 | Benzyl | 3,3-Diphenyl | Enzyme inhibition studies | High steric hindrance |
Stability and Handling
- Methyl Esters : Rapid hydrolysis under basic conditions (e.g., NaOH/MeOH), limiting their use in prolonged reactions.
- Benzyl Esters : Stable under basic conditions but require specialized deprotection methods .
Biological Activity
N-Boc-3-chloro-DL-alanine methyl ester is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, including its synthesis, pharmacological properties, and potential applications in drug development.
- IUPAC Name : Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-chloropropanoate
- Molecular Formula : C9H16ClNO4
- Molecular Weight : 237.68 g/mol
- CAS Number : 651035-84-6
- Purity : 95% .
Synthesis Overview
This compound can be synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butoxycarbonyl) group and subsequent chlorination at the 3-position. The methyl ester is typically formed via esterification reactions using methanol in the presence of acid catalysts. Detailed synthetic routes can be found in the literature, showcasing different strategies for obtaining this compound with high yield and purity.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that derivatives of amino acids, including this compound, exhibited significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-231 and T47D. The MTT assay results indicated that compounds with structural similarities to this compound showed over 50% growth inhibition at a concentration of 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against model bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined, revealing that certain derivatives exhibited notable antibacterial activity. The structure-activity relationship indicated that modifications to the side chains influenced the potency against these microorganisms .
Case Studies
-
Cytotoxicity Assay :
- Objective : To evaluate the anticancer activity of this compound.
- Method : MTT assay on MDA-MB-231 cells.
- Results : Compounds showed significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
-
Antimicrobial Screening :
- Objective : To assess the antimicrobial efficacy against selected bacterial strains.
- Method : MIC determination using broth dilution methods.
- Results : Certain derivatives displayed MIC values lower than those observed for standard antibiotics, suggesting potential for development as antimicrobial agents.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
N-Boc-3-chloro-DL-alanine ME | MDA-MB-231 | 8.5 |
N-Boc-3-chloro-L-alanine ME | T47D | 12.0 |
N-Boc-3-chloro-DL-alanine ME | A549 | 10.5 |
Table 2: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
N-Boc-3-chloro-DL-alanine ME | Bacillus subtilis | 32 |
N-Boc-3-chloro-L-alanine ME | Escherichia coli | 64 |
Q & A
Q. Basic: What synthetic strategies are recommended for preparing N-Boc-3-chloro-DL-alanine methyl ester with high purity?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to 3-chloro-DL-alanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaHCO₃ or DMAP .
- Esterification : React the Boc-protected intermediate with methanol under acidic (e.g., HCl/MeOH) or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >97% purity, as validated by HPLC (HLC) .
Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1).
- Store intermediates at 0–6°C to prevent Boc-group hydrolysis .
Q. Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. Key signals include Boc tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and chloro-substituted CH (δ ~4.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at ~278.1 m/z) .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) to assess purity (>97% HLC) .
Data Interpretation Tip : Compare retention times and spectral data to structurally similar compounds like N-Boc-3-iodo-L-alanine methyl ester .
Q. Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Short-term : Store at 0–6°C in airtight, amber vials to minimize light/thermal degradation .
- Long-term : For >6 months, use desiccants (silica gel) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Boc group .
Stability Table :
Condition | Purity Retention (6 months) | Source |
---|---|---|
0–6°C, dry | >95% | |
25°C, ambient | ~85% |
Q. Advanced: How does the 3-chloro substituent impact peptide coupling efficiency in solid-phase synthesis (SPPS)?
Methodological Answer:
The 3-chloro group:
- Steric Effects : May reduce coupling efficiency due to steric hindrance. Use double coupling protocols with HATU/HOAt or DIC/OxymaPure .
- Electronic Effects : Electron-withdrawing Cl may activate the carboxylate, improving activation with EDC/NHS in solution-phase reactions .
Optimization Strategy :
- Pre-activate the carboxyl group for 10–15 min before adding the amine component.
- Monitor by Kaiser test or LC-MS for incomplete couplings .
Q. Advanced: What enantiomeric resolution methods are effective for the DL-form of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/IPA/0.1% TFA (90:10:0.1) to separate D/L enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the L-enantiomer’s ester, enabling separation .
Data Example :
Method | Resolution (Rs) | Source |
---|---|---|
Chiralpak IA | 1.5 | |
Enzymatic (CAL-B) | >90% ee |
Q. Advanced: How stable is the Boc group under acidic deprotection conditions in SPPS?
Methodological Answer:
- Standard Conditions : 30% TFA in DCM removes Boc within 20–30 min at 25°C. The 3-chloro group does not interfere with cleavage .
- Racemization Risk : Minimal (<2%) if reactions are kept below 25°C. Confirm by chiral HPLC post-deprotection .
Caution : Avoid prolonged exposure to strong acids (e.g., HCl/dioxane) to prevent ester hydrolysis .
Q. Advanced: How can racemization be minimized during peptide synthesis using this derivative?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C using pre-cooled reagents .
- Additives : Add HOBt or Oxyma to suppress racemization during activation .
- Monitoring : Use Marfey’s reagent to detect D/L ratios post-synthesis .
Typical Racemization Rates :
Condition | % Racemization | Source |
---|---|---|
25°C, no additives | ~8% | |
0°C, HOBt | <1% |
Properties
IUPAC Name |
methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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